Bis(4-(chlorocarbonyl)phenyl)diboronic acid
Overview
Description
Bis(4-(chlorocarbonyl)phenyl)diboronic acid is a type of boronic acid compound. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of pinacol boronic esters. Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed, but recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of boronic acids like this compound can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
Boronic acids are known for their diverse chemical reactions. They can undergo functionalizing deboronation, a process that has many protocols available . They can also interact with proteins, undergo electrophoresis of glycated molecules, and be used as building materials for microparticles for analytical methods .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be determined using various analytical techniques. For example, the empirical formula and molecular weight can be determined .Mechanism of Action
Safety and Hazards
The safety and hazards of boronic acids like Bis(4-(chlorocarbonyl)phenyl)diboronic acid can be determined using safety data sheets . These provide information on the potential hazards of the compound, including physical, health, and environmental hazards, as well as precautions for safe handling and use .
Future Directions
The future directions of research on boronic acids like Bis(4-(chlorocarbonyl)phenyl)diboronic acid could involve further development of the protodeboronation process, exploration of novel chemistries using boron, and development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
Properties
IUPAC Name |
(4-carbonochloridoylphenyl)-[(4-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10B2Cl2O5/c17-13(19)9-1-5-11(6-2-9)15(21)23-16(22)12-7-3-10(4-8-12)14(18)20/h1-8,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUMTNPKZMFEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)Cl)(O)OB(C2=CC=C(C=C2)C(=O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10B2Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208911 | |
Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955374-26-2 | |
Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955374-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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